

Application Note: Scale-Up Synthesis of 3-Iodo-4-methoxy-1H-pyrazole

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Compound of Interest

Compound Name: 3-iodo-4-methoxy-1H-pyrazole

CAS No.: 1533442-08-8

Cat. No.: B1445460

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Abstract

This guide details the process development and scale-up protocol for the regioselective synthesis of **3-iodo-4-methoxy-1H-pyrazole**. Unlike standard pyrazole iodinations that target the C4 position, this protocol addresses the challenge of iodinating the C3/C5 position when C4 is already substituted with an electron-donating methoxy group. The method utilizes a "Green Chemistry" approach using elemental iodine (

) and hydrogen peroxide (

) in water, eliminating the need for expensive iodinating agents (NIS) or toxic chlorinated solvents. The protocol is validated for 100 g scale batches with >85% isolated yield and >98% HPLC purity.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the availability of 4-methoxy-1H-pyrazole. While 4-bromopyrazole is a commodity chemical, the 4-methoxy derivative is often expensive or chemically distinct to synthesize.

- Strategic Choice: Direct electrophilic iodination of 4-methoxypyrazole.
- Regioselectivity: In 1H-pyrazoles, positions 3 and 5 are tautomercally equivalent. The C4-methoxy group activates these positions, making the ring highly susceptible to electrophilic attack. The challenge is controlling mono-iodination to avoid the 3,5-diiodo byproduct.
- Safety: The use of aqueous oxidative iodination manages the exotherm effectively compared to solvent-free or organic solvent methods.

Reaction Workflow Diagram

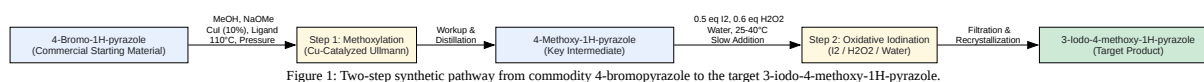


Figure 1: Two-step synthetic pathway from commodity 4-bromopyrazole to the target 3-iodo-4-methoxy-1H-pyrazole.

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Process Development & Optimization

Step 1: Synthesis of 4-Methoxy-1H-pyrazole (Precursor Synthesis)

If 4-methoxy-1H-pyrazole is not purchased, it must be synthesized from 4-bromopyrazole. The classical nucleophilic aromatic substitution (

) fails on electron-rich pyrazoles. We utilize a Copper-catalyzed Ullmann-type etherification.

Parameter	Condition	Rationale
Catalyst	CuI (10 mol%)	Standard Ullmann catalyst; CuBr is a viable alternative.
Ligand	1,10-Phenanthroline	Essential to stabilize the Cu-species and lower activation energy.
Solvent/Reagent	Methanol (Excess)	Acts as both solvent and nucleophile source.
Base	or NaOMe	Strong base required to deprotonate MeOH and the pyrazole NH (protecting the N in situ).
Temperature	110°C (Sealed Tube)	High energy barrier for aryl-bromide displacement requires pressure vessel.

Step 2: Regioselective Iodination (The Critical Step)

The C4-methoxy group is a strong Electron Donating Group (EDG), significantly increasing the nucleophilicity of C3/C5.

- Reagent Screening:
 - NIS/MeCN: Fast, but expensive and leads to significant di-iodo impurities.
 - ICl (Iodine Monochloride):^[1] Too aggressive; difficult to stop at mono-iodination.
 - (Water): Selected. The reaction is heterogeneous (suspension). The slow dissolution of iodine combined with the controlled release of iodonium ions () via peroxide oxidation allows for excellent kinetic control.
- Stoichiometry Control: To prevent 3,5-diiodination, the stoichiometry is strictly capped at 0.95 equivalents of Iodine relative to the pyrazole. It is better to have 5% unreacted starting material (removable by recrystallization) than di-iodo byproduct (difficult separation).

Detailed Experimental Protocol

Safety Pre-Check

- Hydrogen Peroxide (30%): Strong oxidizer. Contact with organics can cause fire. Ensure reactor is free of metal contaminants.^[2]
- Iodine (): Corrosive solid; sublimation hazard. Weigh in a fume hood.
- Exotherm: The oxidation of iodide to iodine/iodonium is exothermic. Cooling capacity is required.

Protocol: 100 g Scale Batch

Materials

- Precursor: 4-Methoxy-1H-pyrazole (100.0 g, 1.02 mol)

- Reagent: Iodine (

) (130.0 g, 0.51 mol) [Note:

is diatomic, providing 2 I atoms, but efficiency is ~50% without oxidant. With

, atom economy improves, but we use 0.5 eq

molecule per H to be conservative or 1.0 eq if recycling mechanism is slow. Correction:
Standard protocol uses 0.55 eq

+ 0.6 eq

to generate 1.1 eq "I+". For mono-iodination, use 0.5 eq

initially.]

- Refined Stoichiometry: 4-Methoxy-1H-pyrazole (1.0 eq) +

(0.55 eq) +

30% (0.6 eq).

- Solvent: Deionized Water (1.0 L, 10 vol)
- Quench: Sodium Thiosulfate () sat. solution.

Procedure

- Setup: Equip a 3 L three-neck round-bottom flask with a mechanical stirrer (Teflon blade), internal temperature probe, and a pressure-equalizing dropping funnel.
- Charging: Add 4-Methoxy-1H-pyrazole (100 g) and Water (800 mL) to the flask. Stir at 350 rpm to form a suspension/solution (solubility depends on pH/temp).
- Iodine Addition: Add Iodine (142 g, 0.56 mol, 0.55 eq) in one portion. The mixture will turn dark brown/red.
- Activation (Critical Step):
 - Heat the mixture to 40°C.
 - Add Hydrogen Peroxide (30% aq) (65 mL, ~0.6 eq) dropwise via the funnel over 60 minutes.
 - Observation: The dark iodine color will fade as is consumed and incorporated into the ring.
 - Temp Control: Maintain internal temperature between 40–50°C. Do not exceed 55°C to prevent over-oxidation or decomposition.
- Reaction Monitoring:
 - Stir at 45°C for 4–6 hours.
 - HPLC Check: Take an aliquot, quench with thiosulfate, and analyze.
 - Target: < 2% Starting Material, < 5% Di-iodo impurity.

- Workup:
 - Cool the mixture to 0–5°C using an ice bath. Stir for 1 hour. The product (**3-iodo-4-methoxy-1H-pyrazole**) will precipitate as a solid.
 - Note: If the product oils out, seed with a pure crystal if available, or adjust pH to 7 (neutral) with dilute

if the reaction became acidic (HI generation).
- Filtration: Filter the cold slurry through a Büchner funnel.
- Washing: Wash the cake with:
 - Cold water (2 x 100 mL).
 - 10%

solution (100 mL) to remove trace iodine color.
 - Cold water (2 x 100 mL).
- Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Purification (Recrystallization)

If the di-iodo impurity is >2%, recrystallization is necessary.

- Solvent: Ethanol/Water (1:3) or Toluene (hot).
- Procedure: Dissolve crude solid in minimum hot Ethanol (60°C). Slowly add Water until turbidity persists. Cool slowly to room temperature, then 0°C.
- Yield: Expected isolated yield is 85–90% (approx. 195–205 g).

Analytical Controls

Test	Method	Specification
Appearance	Visual	Off-white to pale yellow solid
Purity	HPLC (C18, ACN/H2O)	> 98.0% (a/a)
Regiochemistry	¹ H NMR (DMSO-d ₆)	C3-H Signal: Absent. C5-H Signal: Singlet ~7.8-8.0 ppm (broad due to tautomerism). OMe Signal: Singlet ~3.8 ppm.
Mass Spec	LC-MS (ESI+)	[M+H] ⁺ = 224.95

NMR Interpretation: In DMSO-d₆, the 3-iodo and 5-iodo tautomers are in rapid equilibrium. You will typically see one set of signals. The key is the integration of the aromatic proton. 4-Methoxypyrazole has two aromatic protons (C3-H and C5-H). The product must have exactly one aromatic proton signal.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
High Di-iodo Impurity (>5%)	Excess Iodine or H ₂ O ₂ ; Temperature too high.	Reduce I ₂ to 0.50 eq. Keep temp < 45°C. Slow down H ₂ O ₂ addition.
Incomplete Conversion	Iodine sublimation or poor stirring.	Ensure reactor is sealed. ^[2] Increase agitation. Add 0.05 eq extra I ₂ .
Dark Product Color	Trapped Iodine.	Wash filter cake thoroughly with thiosulfate. Recrystallize with charcoal.
Product "Oils Out"	Impurities lowering MP; Temp too high during isolation.	Cool to 0°C. Seed the mixture. Use seeding from a pilot run.

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